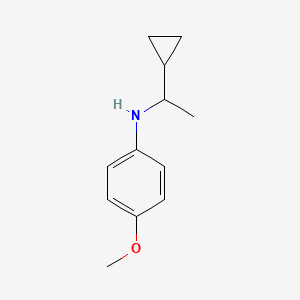
N-(1-cyclopropylethyl)-4-methoxyaniline
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-4-methoxyaniline (CPMEA) is an organic compound belonging to the class of anilines. It is an aromatic heterocyclic compound with a cyclopropyl group substituted at the para position of the aniline ring. CPMEA is used as a reagent in organic synthesis and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Prodrug Development
N-(1-cyclopropylethyl)-4-methoxyaniline and related compounds have been studied for their potential as bioreductive prodrugs. These compounds, after undergoing nitroreduction and intramolecular cyclization, can release 4-methoxyaniline. Such prodrugs could be activated by cellular nitroreductases or through radiolytic reduction, presenting a novel approach in drug development (Sykes et al., 1999).
Crystal Structure Analysis
The crystal structure and antimicrobial activities of Zinc(II) Complex of Meso-Tetraphenylporphyrin with 4-methoxyaniline have been explored. This compound, synthesized and characterized, shows promise in understanding the antimicrobial properties and structural configurations of similar molecules (Obaleye et al., 2016).
Chemical Sensing
N-(1-cyclopropylethyl)-4-methoxyaniline analogs have been used in developing chromogenic chemosensors for cyanide detection. These compounds undergo a color change only in the presence of cyanide, indicating their potential as selective and sensitive tools for environmental monitoring and safety applications (Heying et al., 2015).
Electrochemical Studies
Electrooxidation studies of o-methoxyaniline, a related compound, have provided insights into the electropolymerization processes. These studies are crucial for understanding the chemical behavior of such compounds in various applications, including in the development of conductive polymers (Widera et al., 1997).
Synthesis and Characterization
Novel Schiff bases derived from isophthalaldehyde and 4-methoxyaniline have been synthesized and characterized. These compounds, with potential antibacterial properties, contribute to the broader field of organic synthesis and pharmacology (Salehi et al., 2015).
Photoelectrochemistry and Spectroscopy
Substituted polyanilines, including poly(o-methoxyaniline), have been examined using photoelectrochemical and spectroscopic techniques. This research offers valuable insights into the properties of these polymers, which are relevant in materials science and electronics (Kilmartin & Wright, 1999).
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(10-3-4-10)13-11-5-7-12(14-2)8-6-11/h5-10,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKUPEYUUFJAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-4-methoxyaniline | |
CAS RN |
1020962-38-2 | |
| Record name | N-(1-cyclopropylethyl)-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



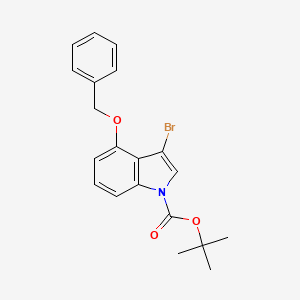

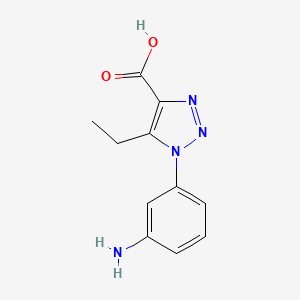
![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)
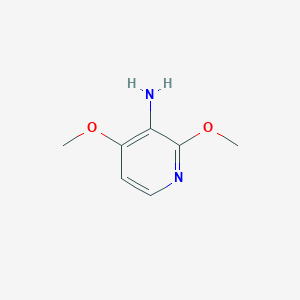
![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)
![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)
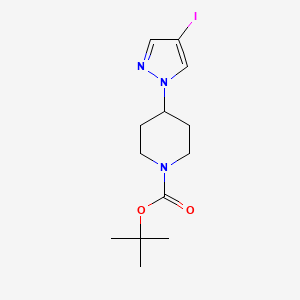
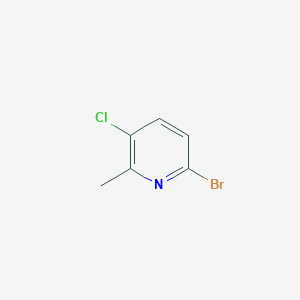


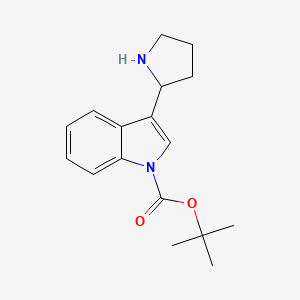
![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
